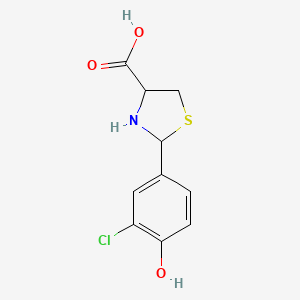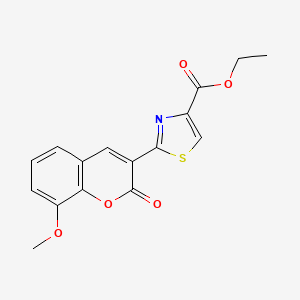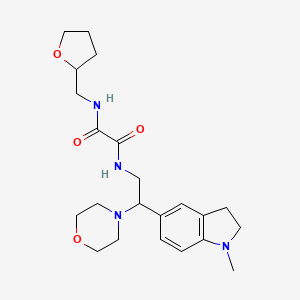
5-cyclopropyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Aplicaciones Científicas De Investigación
Biological Activity and Therapeutic Potential
Research has explored the biological activities and potential therapeutic applications of isoxazole compounds. For instance, certain isoxazole derivatives have shown promising anti-inflammatory and immunosuppressive properties. These compounds have been evaluated for their potential in treating rheumatic diseases by inhibiting key enzymes involved in disease progression. The mechanism involves the inhibition of dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis, thereby affecting the proliferation of immune cells (Knecht & Löffler, 1998).
Herbicidal Activity
Isoxazole compounds have also been explored for their herbicidal activity. A study on N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, designed by connecting pharmacophores of known herbicidal agents, found some derivatives to exhibit significant herbicidal effects against various weeds. This research demonstrated the potential of these compounds in agricultural applications, highlighting their ability to inhibit crucial plant enzymes (Sun et al., 2020).
Antimicrobial Properties
Synthetic efforts have led to the development of novel isoxazole-containing compounds with antimicrobial properties. These derivatives have been tested against a range of bacterial and fungal pathogens, showing potential as new antimicrobial agents. The diversity of the synthesized compounds offers a broad spectrum of activity and a promising avenue for developing new drugs to combat resistant microbial strains (Akbari & Shah, 2019).
Carbonic Anhydrase Inhibition
Isoxazole-containing sulfonamides have been synthesized and evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. These compounds have shown potent inhibitory activity against several human carbonic anhydrase isoforms, suggesting potential applications in treating conditions like glaucoma, edema, and neurological disorders (Altug et al., 2017).
Synthesis and Chemical Properties
The synthesis and structural characterization of isoxazole derivatives, including methods for regioselective cycloaddition reactions, have been documented. These studies provide insights into the chemical behavior of isoxazole compounds and lay the groundwork for developing new synthetic routes for medicinal chemistry and material science applications (Schmidt et al., 2012).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to inhibit the nf-κb pathway , which plays a crucial role in immune response, inflammation, and cancer .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a radical approach . This interaction could result in changes to the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Compounds with similar structures have been found to affect the nf-κb signaling pathway , which is involved in regulating immune response, inflammation, and cell proliferation .
Result of Action
Based on its potential target, it may have effects on immune response, inflammation, and cell proliferation .
Propiedades
IUPAC Name |
5-cyclopropyl-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)11-5-3-9(4-6-11)13(22)8-20-15(23)12-7-14(24-21-12)10-1-2-10/h3-7,10,13,22H,1-2,8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNALBXVYGCZGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate](/img/structure/B2811287.png)
![5-Bromo-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2811291.png)
![3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2811293.png)
![4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2811294.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2811295.png)


![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811300.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2811302.png)

![(3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B2811305.png)
![N-(4-chlorophenethyl)-3-(4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2811306.png)

